2-(4-Bromo-phenyl)-6-methyl-pyridine chemical structure and properties
2-(4-Bromo-phenyl)-6-methyl-pyridine chemical structure and properties
The following technical guide details the structure, synthesis, and properties of 2-(4-Bromophenyl)-6-methylpyridine , a strategic biaryl building block.
Structure, Synthesis, and Strategic Applications in Drug Discovery & Materials Science[1]
Executive Summary
2-(4-Bromophenyl)-6-methylpyridine is a bifunctional biaryl scaffold characterized by a pyridine ring substituted with a methyl group at the 6-position and a 4-bromophenyl moiety at the 2-position.[1] This compound serves as a critical "linchpin" intermediate in the synthesis of advanced functional materials (OLEDs) and pharmaceutical candidates.
Its value lies in its orthogonal reactivity :
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Bromine Handle (Ar-Br): A site for highly selective palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend conjugation or attach pharmacophores.[1]
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Methyl Group (Py-Me): A steric modulator that influences the geometry of metal complexes (e.g., Iridium(III) emitters) or serves as a precursor for benzylic oxidation/halogenation.
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Pyridine Nitrogen: A coordination site for transition metals or a hydrogen bond acceptor in biological systems.[1]
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule features a 2-phenylpyridine (ppy) core, a privileged structure in both medicinal chemistry and organometallic photophysics.[1]
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Steric Environment: The 6-methyl group introduces steric bulk adjacent to the nitrogen atom.[1] In metal complexes (e.g., Ir(ppy)₂acac derivatives), this steric hindrance prevents the formation of fac-isomers or distorts the octahedral geometry, often resulting in a blue-shift of emission wavelengths compared to the non-methylated analogue.
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Electronic Effects: The pyridine ring is electron-deficient, while the phenyl ring is relatively electron-neutral until substituted.[1] The bromine atom at the para-position of the phenyl ring exerts a weak inductive withdrawing effect (-I) and a resonant donating effect (+M), but primarily serves as a reactive handle.
Predicted Physical & Spectral Properties
Note: As a custom synthesis target, specific experimental values may vary by batch purity. The following are predicted based on structural analogues (e.g., 2-phenylpyridine, 2-bromo-6-methylpyridine).
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₁₂H₁₀BrN | - |
| Molecular Weight | 248.12 g/mol | - |
| Appearance | White to off-white crystalline solid | Analogue 2-phenylpyridine is a low-melting solid/oil; Br and Me increase MW and crystallinity.[1] |
| Melting Point | 60 – 80 °C | Estimated range based on symmetry and MW increase over 2-phenylpyridine.[1] |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene. | Lipophilic biaryl structure; insoluble in water.[1] |
| LogP | ~3.8 – 4.2 | High lipophilicity due to aromatic rings and halogen.[1] |
| pKa (Conj. Acid) | ~4.5 – 5.0 | The 6-methyl group is electron-donating (+I), slightly increasing basicity vs. pyridine, but the phenyl ring is withdrawing. |
NMR Characterization (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Synthesis & Manufacturing
Retrosynthetic Strategy
Direct coupling of 2-bromo-6-methylpyridine and 4-bromophenylboronic acid is NOT recommended due to the lack of chemoselectivity (potential for polymerization or oligomerization).[1]
The Superior Route: A chemoselective Suzuki-Miyaura coupling utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide .[1]
Protocol: Chemoselective Suzuki Coupling
Objective: Synthesize 2-(4-bromophenyl)-6-methylpyridine while preserving the bromine handle.[1]
Reagents:
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Precursor A: 6-Methyl-2-pyridylboronic acid pinacol ester (CAS: 848360-84-9).[1]
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Precursor B: 1-Bromo-4-iodobenzene (CAS: 589-87-7).[1]
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Base: K₂CO₃ (2.0 equiv).
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Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology:
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Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromo-4-iodobenzene (1.0 equiv) and 6-methyl-2-pyridylboronic acid pinacol ester (1.1 equiv).
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Note: Using the iodide as the electrophile ensures the oxidative addition occurs at the C-I bond, leaving the C-Br bond intact.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.02 equiv) and K₂CO₃ (2.0 equiv).[1]
-
Degassing: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times).[1] Add degassed 1,4-Dioxane/Water solvent mixture via syringe.[1]
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Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor by TLC or LC-MS.[1]
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Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.[1][3]
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Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 10:1 to 5:1).
-
Yield: Expected yield 75–85%.
Synthesis Workflow Diagram
Caption: Chemoselective synthesis exploiting the reactivity difference between C-I and C-Br bonds.
Reactivity Profile & Functionalization[1][2]
The utility of 2-(4-bromophenyl)-6-methylpyridine stems from its ability to undergo orthogonal functionalization.[1]
Functionalization of the Bromine Handle
The aryl bromide is an excellent substrate for further cross-coupling reactions, allowing the construction of extended π-systems.
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Suzuki Coupling: Reaction with aryl boronic acids to form terphenyl derivatives.[1]
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Buchwald-Hartwig Amination: Reaction with amines to form N-arylated ligands (common in OLED hole-transport materials).[1]
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Sonogashira Coupling: Reaction with terminal alkynes to form conjugated wires.[1]
Functionalization of the Methyl Group
The 6-methyl group on the electron-deficient pyridine ring is "acidic" and susceptible to radical or oxidative functionalization.[1]
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SeO₂ Oxidation: Converts the methyl group to an aldehyde (-CHO) or carboxylic acid (-COOH).[1]
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Radical Halogenation: Reaction with NBS/AIBN yields the bromomethyl (-CH₂Br) derivative, a precursor for alkylation.[1]
Reactivity Map
Caption: Orthogonal reactivity map highlighting the three distinct functionalization vectors.
Applications in Drug Discovery & Materials[1][4]
OLED Materials (Iridium Complexes)
This compound is a precursor for cyclometalated Iridium(III) complexes .
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Mechanism: The pyridine nitrogen coordinates to Ir, and the phenyl ring forms a C-Ir bond (cyclometalation).
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Role of Methyl Group: The 6-methyl group creates steric clash, preventing the formation of the thermodynamically stable fac isomer in homoleptic complexes, or forcing a specific geometry in heteroleptic complexes.[1] This often leads to blue-shifted emission (higher energy) compared to the unmethylated parent.[1]
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Role of Bromine: Allows the attachment of dendrons or solubility-enhancing groups after complexation, or pre-complexation ligand tuning.[1]
Medicinal Chemistry[1][2][4][11]
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Kinase Inhibitors: The biaryl urea motif is common in kinase inhibitors (e.g., Sorafenib). This scaffold provides a rigid biaryl core with a handle (Br) to attach the urea/amide tail and a methyl group to tune solubility and hydrophobic pocket filling.
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Antifungal Agents: Analogues of phenyl-pyridines have shown activity against Candida species by targeting stress kinases.[1][4]
References
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Suzuki-Miyaura Coupling Reviews
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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- Chemoselective Coupling (I vs Br): Handy, S. T., & Zhang, Y. (2006). Chemoselective Suzuki couplings of dihaloarenes. Tetrahedron, 62(16), 3802-3814.
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Iridium Complexes & Methyl Effects
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Tamayo, A. B., et al. (2003). Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes. Journal of the American Chemical Society, 125(24), 7377-7387. Link
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- Pyridine Functionalization: Schlosser, M., & Rausis, T. (2005). Site-Selective Functionalization of Halopyridines. European Journal of Organic Chemistry, 2005(5), 1013-1019.
Disclaimer: This guide is intended for research and development purposes only. All synthesis procedures should be performed by qualified personnel in a controlled laboratory environment.
Sources
- 1. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis [frontiersin.org]
